5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine
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Description
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine is a useful research compound. Its molecular formula is C31H31N5O5 and its molecular weight is 553.6 g/mol. The purity is usually 95%.
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Biological Activity
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine is a synthetic nucleoside derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C26H29N5O4
- Molecular Weight: 465.54 g/mol
- CAS Number: 151953-64-9
The biological activity of this compound can be attributed to its structural similarity to natural nucleosides, which allows it to interact with nucleic acid pathways. The compound's methoxyphenyl groups enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. The following table summarizes key findings from these studies:
Case Studies
- Breast Cancer Study : In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cells by activating caspases, leading to programmed cell death. This suggests potential for use in targeted therapies for resistant breast cancer types.
- Colon Cancer Research : Another study focused on colon cancer cells showed that the compound inhibited proliferation and induced G1 phase cell cycle arrest. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, highlighting its role as a cell cycle regulator.
- Lung Cancer Investigation : Research indicated that the compound modulated critical signaling pathways involved in lung cancer progression, particularly the PI3K/Akt pathway. This modulation resulted in decreased cell survival and increased sensitivity to other chemotherapeutic agents.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest favorable pharmacokinetic properties with moderate half-life and good oral bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to confirm long-term safety.
Properties
CAS No. |
86234-44-8 |
---|---|
Molecular Formula |
C31H31N5O5 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol |
InChI |
InChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-25-16-26(37)30(41-25)36-19-35-27-28(32)33-18-34-29(27)36/h3-15,18-19,25-26,30,37H,16-17H2,1-2H3,(H2,32,33,34)/t25-,26+,30+/m0/s1 |
InChI Key |
NOBMIXQDCWEUCH-LUXHBGHRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)N)O |
Origin of Product |
United States |
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